molecular formula C45H58N10O8S2 B12091477 H-DL-Phe-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Cys(1)-NH2

H-DL-Phe-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Cys(1)-NH2

Numéro de catalogue: B12091477
Poids moléculaire: 931.1 g/mol
Clé InChI: PWRIWNRQEPOGNP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

  • The compound you’ve mentioned is a peptide, specifically a cyclic peptide. It contains several amino acids linked together in a specific sequence.
  • The “DL” prefix indicates that the amino acids are in the racemic form (both D- and L-enantiomers).
  • The compound’s full name suggests that it consists of the following amino acids: phenylalanine (Phe), cysteine (Cys), tryptophan (Trp), lysine (Lys), and threonine (Thr).
  • The “xi” in the sequence likely represents an unusual or modified amino acid, but without further information, we can’t specify its identity.
  • The compound is capped with cysteine residues at both ends, forming a cyclic structure.
  • Peptides like this one can have various biological activities, and their synthesis and study are of interest in both basic research and applied fields.
  • Méthodes De Préparation

    • The synthesis of cyclic peptides involves solid-phase peptide synthesis (SPPS) or solution-phase methods.
    • In SPPS, the peptide chain is built step by step on a solid support (usually a resin). Amino acids are sequentially added using protected forms.
    • The cyclization can occur during or after synthesis. For example, disulfide bridges between cysteine residues can form the cyclic structure.
    • Industrial production methods may vary depending on the specific application of the compound. Custom synthesis or modification of existing peptides is common.
  • Analyse Des Réactions Chimiques

    • The compound may undergo various reactions:

        Oxidation: Formation of disulfide bridges (cysteine-cysteine) to create the cyclic structure.

        Reduction: Breaking disulfide bonds.

        Substitution: Modification of amino acid side chains (e.g., acylation, alkylation).

    • Common reagents include protecting groups (e.g., Fmoc, Boc), coupling agents (e.g., HBTU, HATU), and reducing agents (e.g., TCEP).
    • Major products include the desired cyclic peptide and any byproducts formed during synthesis.
  • Applications De Recherche Scientifique

      Chemistry: Study of peptide synthesis methods, cyclization strategies, and chemical modifications.

      Biology: Investigation of peptide-receptor interactions, enzyme inhibition, and cellular signaling pathways.

      Medicine: Development of peptide-based drugs (e.g., cyclic peptides as potential therapeutics).

      Industry: Use in diagnostics, biotechnology, and materials science.

  • Mécanisme D'action

    • The compound’s mechanism of action depends on its specific target.
    • If it interacts with receptors, it may modulate signaling pathways.
    • If it inhibits enzymes, it could affect metabolic processes.
    • Further research is needed to determine the exact molecular targets and pathways involved.
  • Comparaison Avec Des Composés Similaires

    • Unfortunately, without knowing the identity of the “xi” amino acid, it’s challenging to compare this compound directly.
    • cyclic peptides with similar structures (e.g., containing Phe, Cys, Trp, and Lys) may exist.
    • Examples of similar compounds include cyclosporin A (immunosuppressant) and gramicidin S (antibiotic).

    Remember that this overview provides a general understanding, and specific details would require more in-depth research

    Propriétés

    IUPAC Name

    10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C45H58N10O8S2/c1-26(56)38-45(63)53-36(39(48)57)24-64-65-25-37(54-40(58)31(47)20-27-12-4-2-5-13-27)44(62)51-34(21-28-14-6-3-7-15-28)42(60)52-35(22-29-23-49-32-17-9-8-16-30(29)32)43(61)50-33(41(59)55-38)18-10-11-19-46/h2-9,12-17,23,26,31,33-38,49,56H,10-11,18-22,24-25,46-47H2,1H3,(H2,48,57)(H,50,61)(H,51,62)(H,52,60)(H,53,63)(H,54,58)(H,55,59)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PWRIWNRQEPOGNP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)N)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C45H58N10O8S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    931.1 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.